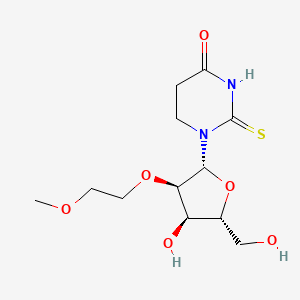![molecular formula C9H9N5 B12337081 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile is a chemical compound with the molecular formula C9H9N5. It belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile typically involves the reaction of appropriate pyrazole derivatives with cyanating agents under controlled conditions. One common synthetic route includes the cyclization of 3-amino-1-isopropylpyrazole with ethyl cyanoacetate, followed by subsequent reactions to form the desired pyrazolopyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts or solvents .
Analyse Chemischer Reaktionen
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting cell cycle progression. This leads to the suppression of tumor cell growth and proliferation . Similarly, as an EGFR inhibitor, it binds to the tyrosine kinase domain of EGFR, blocking its activation and downstream signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents: These compounds exhibit varying degrees of biological activities depending on the nature and position of the substituents
The uniqueness of this compound lies in its specific isopropyl and cyano substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9N5 |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C9H9N5/c1-6(2)14-9-7(5-12-14)4-11-8(3-10)13-9/h4-6H,1-2H3 |
InChI-Schlüssel |
VQYMHMNHZKYVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)


![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)








